tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate
Overview
Description
“tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate” is a chemical compound with the empirical formula C14H26N2O3 and a molecular weight of 270.37 . It is used in early discovery research and serves as a useful building block/intermediate in the synthesis of several novel organic compounds .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(OC(C)(C)C)N1CCN(CC1)C2CCOCC2
. This indicates that the compound contains a piperazine ring attached to a tetrahydro-2H-pyran ring via a nitrogen atom. The piperazine ring is also attached to a tert-butyl carboxylate group.
Scientific Research Applications
Synthesis of Novel Organic Compounds
This compound serves as a versatile building block in the synthesis of a variety of novel organic compounds. Its structure allows for the creation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derivatives exhibit a wide spectrum of biological activities, making the compound a valuable asset in medicinal chemistry research.
Antibacterial and Antifungal Applications
The derivatives of this compound have been studied for their antibacterial and antifungal properties. Research indicates that they show moderate activity against several microorganisms, suggesting potential use in developing new antimicrobial agents .
Anticancer Research
Piperazine derivatives are known to possess anticancer properties. The flexibility and modifiability of the piperazine ring enhance its interaction with macromolecules, which is crucial in the design of anticancer drugs .
Antiparasitic and Antihistamine Effects
The compound’s derivatives have shown antiparasitic and antihistamine activities. This highlights its potential in the treatment and management of parasitic infections and allergic reactions .
Antidepressant Properties
Due to the presence of the piperazine ring, which can be easily modified, the compound’s derivatives have been explored for their antidepressive effects. This opens up avenues for the development of new antidepressant medications .
Drug Discovery and Development
The compound is an important intermediate in the synthesis of biologically active compounds, such as crizotinib, which is used in targeted cancer therapies. Its role as an intermediate underscores its significance in the pharmaceutical industry .
properties
IUPAC Name |
tert-butyl 4-(oxan-4-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-8-6-15(7-9-16)12-4-10-18-11-5-12/h12H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIMMXOFLAHCGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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